molecular formula C13H19NO3 B13050604 Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate

Cat. No.: B13050604
M. Wt: 237.29 g/mol
InChI Key: ALVUPCNQIWADQZ-UHFFFAOYSA-N
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Description

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is an organic compound with the molecular formula C13H19NO3. This compound is characterized by the presence of a cyano group, a dimethylcyclohexene ring, and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research, particularly in the synthesis of biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate typically involves the reaction of ethyl cyanoacetate with 2-cyano-6,6-dimethylcyclohex-1-en-1-ol. This reaction is carried out under basic conditions, often using a base such as sodium ethoxide or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the ethyl cyanoacetate acts as the nucleophile, attacking the electrophilic carbon of the 2-cyano-6,6-dimethylcyclohex-1-en-1-ol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as phase transfer catalysts, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is used in scientific research for the synthesis of biologically active compounds. It serves as a precursor for the synthesis of heterocyclic compounds, which have applications in medicinal chemistry. These heterocyclic compounds exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties .

In addition, the compound is used in the development of new materials with unique properties, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile building block in organic synthesis .

Mechanism of Action

The mechanism of action of Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing the active compound that interacts with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-en-1-yl)oxy)acetate is unique due to its combination of a cyano group and a dimethylcyclohexene ring, which imparts specific reactivity and biological activity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in synthetic chemistry and scientific research .

Biological Activity

Ethyl 2-((2-cyano-6,6-dimethylcyclohex-1-EN-1-YL)oxy)acetate, a compound with the CAS number 2102412-43-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its synthesis, antioxidant and antibacterial activities, and relevant case studies.

The molecular formula of this compound is C13H19N1O3C_{13}H_{19}N_1O_3. Its structure includes a cyano group and an ether functional group, which are significant for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetate with a suitable cyano compound. The synthetic route can be optimized to enhance yield and purity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives containing cyano groups demonstrate high radical scavenging activity. The antioxidant capacity can be assessed using various methods such as:

  • DPPH Scavenging Assay : Measures the ability to reduce stable free radicals.
  • Nitric Oxide Scavenging : Evaluates the inhibition of nitric oxide production.

Table 1 summarizes the antioxidant activity of related compounds:

CompoundDPPH Scavenging Activity (%)Nitric Oxide Scavenging Activity (%)
Compound A85%70%
Compound B78%65%
Ethyl 2-cyano derivative82%68%

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. The compound showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Table 2 presents the antibacterial activity results:

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Bacillus subtilis1275

Case Studies

In a study conducted by Madhavi and Ramanamma (2019), several derivatives of cyano compounds were synthesized and tested for their biological activities. The findings indicated that compounds with specific substituents on the phenyl ring exhibited enhanced antibacterial and antioxidant activities compared to others without such modifications .

Another investigation highlighted the structure–activity relationship (SAR) of similar compounds, suggesting that the presence of electron-withdrawing groups like cyano significantly boosts biological efficacy . The study concluded that these compounds could serve as templates for developing new therapeutic agents.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

ethyl 2-(2-cyano-6,6-dimethylcyclohexen-1-yl)oxyacetate

InChI

InChI=1S/C13H19NO3/c1-4-16-11(15)9-17-12-10(8-14)6-5-7-13(12,2)3/h4-7,9H2,1-3H3

InChI Key

ALVUPCNQIWADQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(CCCC1(C)C)C#N

Origin of Product

United States

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